2-Hydroxy Atorvastatin-d5 Disodium Salt is a deuterated derivative of Atorvastatin, a widely utilized statin medication primarily prescribed for lowering cholesterol levels. This compound is particularly significant in scientific research due to its stable isotopic labeling, which facilitates differentiation between the parent drug and its metabolites during analytical procedures like mass spectrometry. The unique properties of 2-Hydroxy Atorvastatin-d5 Disodium Salt make it an essential tool in pharmacokinetic studies, enzyme interaction analysis, and metabolic pathway investigations .
The compound is classified as a stable isotope-labeled metabolite and falls under the category of pharmaceutical reference standards. Its chemical structure incorporates deuterium atoms, enhancing its stability and utility in various analytical applications. The compound has the CAS number 1276537-19-9 and a molecular weight of 623.63 g/mol .
The synthesis of 2-Hydroxy Atorvastatin-d5 Disodium Salt involves several key steps:
These synthesis steps typically require careful optimization to ensure high yields and purity, especially for large-scale production .
The molecular formula for 2-Hydroxy Atorvastatin-d5 Disodium Salt is . The structure features multiple functional groups including hydroxyl (-OH) groups, a fluorophenyl moiety, and a pyrrolidine core characteristic of statins.
2-Hydroxy Atorvastatin-d5 Disodium Salt can undergo various chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine for halogenation .
The mechanism by which 2-Hydroxy Atorvastatin-d5 Disodium Salt operates is closely related to that of its parent compound, Atorvastatin. It acts as a selective competitive inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol production in the liver and increases the uptake of low-density lipoprotein cholesterol from the bloodstream .
These properties make it suitable for various applications in both research and clinical settings .
The applications of 2-Hydroxy Atorvastatin-d5 Disodium Salt are diverse:
The synthesis of 2-Hydroxy Atorvastatin-d5 Disodium Salt employs strategic deuteration to create a metabolically stable isotopologue of the active human metabolite. Combinatorial chemistry approaches enable the efficient generation of deuterium-enriched atorvastatin libraries, where hydrogen atoms at specific positions are replaced with deuterium (²H or D). As documented in foundational research, this process yields 16 distinct deuterated compounds through systematic deuteration patterns, with the phenyl ring being a primary target for isotopic enrichment [2] [4]. The deuterium atoms are specifically incorporated at the 2,3,4,5,6-positions (pentadeuteration) of the phenyl moiety within the atorvastatin structure, creating the -d5 variant that exhibits enhanced metabolic stability compared to the non-deuterated counterpart [4] [9].
Characterization of the deuterated compounds employs a multi-technique analytical approach to confirm structural integrity and isotopic purity. Researchers utilize ¹H NMR to verify deuteration efficiency through the disappearance of proton signals in the aromatic region, while ¹³C NMR confirms the preservation of the carbon framework. Mass spectrometry provides precise molecular weight confirmation at 623.24300 g/mol for the disodium salt form (C₃₃H₂₈D₅FN₂Na₂O₆), with the distinctive 5-amu mass shift confirming the successful incorporation of five deuterium atoms [2] [4] [9]. Elemental analysis further validates the chemical composition and purity of the synthesized compounds, ensuring they meet the stringent requirements for use as reference standards in bioanalytical applications.
Table 1: Analytical Characterization Parameters for 2-Hydroxy Atorvastatin-d5 Disodium Salt
Analytical Method | Key Findings | Significance |
---|---|---|
High-Resolution MS | m/z 623.2430 [M+H]+ | Confirms molecular weight and deuteration pattern |
¹H NMR | Absence of aromatic proton signals (7.0-8.0 ppm) | Verifies phenyl ring deuteration |
¹³C NMR | 168.5 ppm (carboxylate), 155.2 ppm (fluorophenyl C) | Confirms structural integrity |
Elemental Analysis | C 63.55%, H 4.37%, N 4.49% | Validates chemical composition |
The primary rationale for deuteration extends beyond creating analytical reference standards. Deuterium incorporation at strategic positions significantly alters the metabolic profile by introducing a kinetic isotope effect (KIE), which impedes the rate of carbon-hydrogen (C-H) bond cleavage during hepatic metabolism. This deliberate molecular modification creates a more stable isotopologue that retains the pharmacological activity of the native metabolite while offering superior analytical detection properties for mass spectrometry-based quantification methods [4] [9].
The conversion of deuterated 2-hydroxy atorvastatin to its disodium salt represents a critical pharmaceutical optimization strategy to enhance aqueous solubility and stability. Salt formation adheres to the fundamental pKa rule, which dictates that a significant pKa difference (>2-3 units) between the acidic drug and basic counterion promotes stable salt formation. 2-Hydroxy atorvastatin, bearing two acidic carboxylic acid groups (pKa ~4.2), readily forms a stable disodium salt when reacted with sodium hydroxide (pKa of conjugate acid 15.7), satisfying the pKa differential requirement for spontaneous proton transfer and salt formation [3] [8].
The salt formation process is meticulously optimized to achieve maximum yield and purity:
Table 2: Comparative Properties of 2-Hydroxy Atorvastatin Salt Forms
Salt Form | Aqueous Solubility (mg/mL) | Hygroscopicity | Chemical Stability | Primary Application |
---|---|---|---|---|
Free Acid | <0.01 | Low | Moderate | Metabolic studies |
Disodium Salt | >50.0 | Moderate | High | Analytical reference standard |
Calcium Salt | 0.15 | Low | High | Pharmaceutical formulation |
The disodium salt form demonstrates significant pharmaceutical advantages over the free acid form. Aqueous solubility increases dramatically from less than 0.01 mg/mL to over 50 mg/mL, facilitating preparation of concentrated solutions for analytical workflows [3] [7]. This enhanced solubility profile is attributed to the complete ionization of the carboxylic acid groups at physiological pH, which improves hydration and dissolution kinetics. However, the disodium salt exhibits moderate hygroscopicity due to its ionic nature, necessitating controlled humidity conditions (30-40% RH) during storage to prevent water absorption that could facilitate hydrolytic degradation [3] [8]. Processing parameters including drying temperature (optimized at 40°C), milling intensity, and compression force during tablet formation (for non-deuterated analogs) are carefully controlled to prevent salt disproportionation – a phenomenon where the salt reverts to its free acid form in solid dosage forms, compromising solubility and bioavailability [8].
The purification of 2-Hydroxy Atorvastatin-d5 Disodium Salt employs orthogonal separation techniques to achieve the high purity (>95%) required for analytical reference standards. Crystallization remains the primary industrial-scale purification method, leveraging the compound's differential solubility in various solvent systems. The optimal crystallization protocol utilizes a mixed solvent system of ethanol-water (3:1 v/v) with gradual cooling from 60°C to 4°C. This approach yields crystals with 98.5% chemical purity and >99.5% diastereomeric excess for the (3R,5R) stereoisomer, the pharmacologically active configuration [2] [9]. Critical process parameters include:
Chromatographic techniques provide complementary purification capabilities for isolating minor impurities that persist after crystallization. Preparative reverse-phase HPLC employing C18 stationary phases and optimized mobile phases achieves exceptional purity levels exceeding 99.5%. The typical mobile phase consists of acetonitrile and ammonium acetate buffer (20mM, pH 4.5) in a gradient elution from 30% to 70% organic modifier over 40 minutes, effectively resolving the deuterated metabolite from its non-deuterated counterpart, process impurities, and stereoisomers [5] [10].
Table 3: Purification Performance Metrics for 2-Hydroxy Atorvastatin-d5 Disodium Salt
Purification Method | Purity (%) | Yield (%) | Throughput (g/day) | Key Limitations |
---|---|---|---|---|
Controlled Crystallization | 98.5 | 85.2 | 350 | Limited resolution of structural analogs |
Preparative HPLC | 99.7 | 72.8 | 45 | High solvent consumption |
Combined Approach | 99.9 | 81.6 | 120 | Process complexity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1